2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride
Description
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride is a halogenated pyrimidine derivative characterized by a chlorine atom at position 2, an ethyl group at position 4, and a reactive carbonyl chloride moiety at position 3. Pyrimidine derivatives are critical intermediates in pharmaceutical and agrochemical synthesis due to their versatile reactivity. The carbonyl chloride group (-COCl) enables nucleophilic substitution reactions, making this compound valuable for synthesizing amides, esters, and other functionalized pyrimidines .
Properties
CAS No. |
306960-72-5 |
|---|---|
Molecular Formula |
C7H6Cl2N2O |
Molecular Weight |
205.04 g/mol |
IUPAC Name |
2-chloro-4-ethylpyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C7H6Cl2N2O/c1-2-5-4(6(8)12)3-10-7(9)11-5/h3H,2H2,1H3 |
InChI Key |
QEKLNADXCCMCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride typically involves the chlorination of 4-ethyl-5-pyrimidinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the acid with thionyl chloride, which results in the formation of the desired carbonyl chloride compound .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and safety during the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-ethyl-5-pyrimidinecarboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Substituted Pyrimidines: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride features a pyrimidine ring with a chloro group and a carbonyl chloride functional group. This unique configuration contributes to its reactivity and versatility in chemical transformations.
Medicinal Chemistry Applications
Drug Development:
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, leading to the formation of diverse pharmaceutical agents.
Case Study: Antimicrobial Properties
Research has demonstrated that derivatives of 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess Minimum Inhibitory Concentrations (MIC) against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development into new antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cancer Research:
The compound has been investigated for its potential antitumor activity. Various pyrimidine derivatives have been tested against different cancer cell lines, showing promising results in inhibiting tumor growth .
Agricultural Applications
Agrochemicals:
In agricultural science, 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride is used in the synthesis of herbicides and fungicides. Its ability to modify biological pathways in plants makes it a valuable component in developing effective crop protection agents.
Case Study: Herbicidal Activity
Compounds derived from this pyrimidine have demonstrated herbicidal properties, effectively controlling weed growth without adversely affecting crop yield. Research has shown that specific formulations can inhibit the growth of common agricultural weeds.
Material Science Applications
Polymer Chemistry:
The compound is also utilized in polymer chemistry for creating specialty polymers with specific properties. The incorporation of 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Coatings Development
Research has indicated that polymers modified with this compound exhibit improved adhesion and resistance to environmental degradation, making them suitable for use in protective coatings .
Synthesis and Reaction Mechanisms
The synthesis of 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride typically involves reactions with phosgene or other chlorinating agents under controlled conditions. The presence of both chloro and carbonyl groups facilitates various nucleophilic substitution reactions, allowing for the formation of complex organic molecules.
Major Reaction Types:
- Nucleophilic Substitution Reactions: The chloro group acts as a leaving group, enabling the introduction of nucleophiles such as amines or alcohols.
- Hydrolysis Reactions: The carbonyl chloride can undergo hydrolysis to yield carboxylic acids, which are further utilized in synthesizing other compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules. This reactivity makes it useful in modifying biomolecules and studying their functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride with structurally related pyrimidine derivatives:
Key Comparisons :
Reactivity: The carbonyl chloride group in 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride and BP 8881 facilitates nucleophilic acyl substitution, enabling coupling with amines or alcohols to form amides/esters. In contrast, 2-Chloro-5-phenylpyrimidine (BP 9103) lacks a reactive carbonyl group, limiting its utility to electrophilic aromatic substitution or cross-coupling reactions .
Electronic Effects :
- The ethyl group in the target compound is electron-donating, which may moderate reactivity compared to the strongly electron-withdrawing trifluoromethyl group in BP 8881. This difference could influence regioselectivity in subsequent reactions .
Biological Activity :
- Pyrimidines with phenyl (BP 9103) or trifluoromethyl (BP 8881) substituents are prevalent in antimicrobial and anticancer agents due to enhanced lipophilicity and target binding . The ethyl group may offer a balance between solubility and membrane permeability.
Synthetic Utility :
- 2-Chloro-4-methoxypyrimidine-5-carbonitrile (MW 169.57) demonstrates the role of nitriles in metal-catalyzed couplings, whereas the target compound’s carbonyl chloride is better suited for stepwise functionalization .
Limitations and Contradictions
- Data Gaps : Specific data (e.g., melting point, solubility) for 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride are absent in the evidence, requiring extrapolation from analogs.
- Reactivity Trade-offs : While BP 8881’s CF₃ group enhances reactivity, it may also increase toxicity, whereas the ethyl group could improve metabolic stability .
Biological Activity
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride is an organic compound belonging to the class of pyrimidine derivatives. It possesses a chloro group at the second position, an ethyl group at the fourth position, and a carbonyl chloride functional group at the fifth position of the pyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry as an intermediate in the synthesis of various pharmaceuticals.
- Molecular Formula : C7H8ClN2O
- Molecular Weight : Approximately 174.6 g/mol
- Physical State : Clear, yellow liquid
- Boiling Point : ~210 °C
- Melting Point : ~26 °C
Biological Activity Overview
The biological activity of 2-chloro-4-ethyl-5-pyrimidinecarbonyl chloride has been primarily investigated in the context of its potential pharmaceutical applications. Research indicates that this compound may exhibit various biological activities, including antimicrobial properties and inhibition of specific biochemical pathways.
Key Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that 2-chloro-4-ethyl-5-pyrimidinecarbonyl chloride may possess antimicrobial activity against certain bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.
- Enzyme Inhibition : The compound has shown promise as an inhibitor in specific enzyme systems involved in various diseases. Its ability to interact with biological macromolecules such as proteins and nucleic acids suggests a mechanism of action that could alter enzyme functions or inhibit pathogen growth.
- Reactivity with Biological Macromolecules : Interaction studies indicate that 2-chloro-4-ethyl-5-pyrimidinecarbonyl chloride can form covalent bonds with amino acids in proteins, potentially leading to altered protein functions. Additionally, its interactions with DNA or RNA may provide insights into its mechanisms in biological systems.
Case Studies and Experimental Data
Research has highlighted several experimental findings related to the biological activity of 2-chloro-4-ethyl-5-pyrimidinecarbonyl chloride:
- In Vitro Studies : A study conducted on various derivatives showed that modifications to the pyrimidine structure could enhance biological activity. For instance, derivatives synthesized from this compound demonstrated varying degrees of potency against specific cancer cell lines and pathogens .
- Animal Models : In vivo studies indicated that certain derivatives exhibited significant suppression of parasite loads in models infected with Leishmania donovani. One derivative demonstrated an 85% reduction in parasite burden at a dosage of 50 mg/kg administered twice daily for five days .
- Structure-Activity Relationship (SAR) : The structure of 2-chloro-4-ethyl-5-pyrimidinecarbonyl chloride allows for various modifications that can impact its biological activity. SAR studies have identified key features that contribute to enhanced potency and metabolic stability, which are crucial for drug development .
Comparative Analysis
The following table compares 2-chloro-4-ethyl-5-pyrimidinecarbonyl chloride with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-Chloro-4-methylpyrimidine-5-carbonyl chloride | C6H6ClN2O | Methyl group instead of ethyl; similar reactivity | Moderate antimicrobial activity |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | Two chloro substituents; used in similar applications | Notable enzyme inhibition |
| 4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride | C7H7ClN2OS | Contains sulfur; alters biological activity | Exhibits enhanced cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
